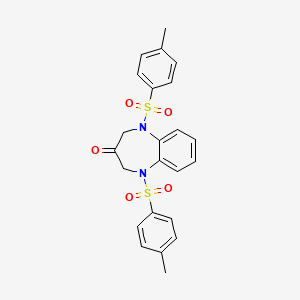
1,5-Bis-(4-methylphenyl)sulfonyl-2,4-dihydro-1,5-benzodiazepin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Bis-(4-methylphenyl)sulfonyl-2,4-dihydro-1,5-benzodiazepin-3-one is a complex organic compound that belongs to the benzodiazepine family. This compound is characterized by its unique structure, which includes two sulfonyl groups attached to a benzodiazepine core. Benzodiazepines are well-known for their wide range of applications in medicinal chemistry, particularly as central nervous system depressants. the specific properties and applications of this compound make it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis-(4-methylphenyl)sulfonyl-2,4-dihydro-1,5-benzodiazepin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-methylbenzenesulfonyl chloride with a suitable benzodiazepine precursor under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Bis-(4-methylphenyl)sulfonyl-2,4-dihydro-1,5-benzodiazepin-3-one can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: The benzodiazepine core can be reduced under specific conditions to yield different structural analogs.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce various reduced benzodiazepine analogs.
Wissenschaftliche Forschungsanwendungen
1,5-Bis-(4-methylphenyl)sulfonyl-2,4-dihydro-1,5-benzodiazepin-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 1,5-Bis-(4-methylphenyl)sulfonyl-2,4-dihydro-1,5-benzodiazepin-3-one involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the central nervous system, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of neurotransmitter release and receptor activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazepam: Another benzodiazepine with similar central nervous system effects.
Lorazepam: Known for its anxiolytic and sedative properties.
Clonazepam: Used primarily for its anticonvulsant effects.
Uniqueness
1,5-Bis-(4-methylphenyl)sulfonyl-2,4-dihydro-1,5-benzodiazepin-3-one is unique due to its dual sulfonyl groups, which confer distinct chemical properties and potential biological activities. This structural feature sets it apart from other benzodiazepines and makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
1179-18-6 |
|---|---|
Molekularformel |
C23H22N2O5S2 |
Molekulargewicht |
470.558 |
IUPAC-Name |
1,5-bis-(4-methylphenyl)sulfonyl-2,4-dihydro-1,5-benzodiazepin-3-one |
InChI |
InChI=1S/C23H22N2O5S2/c1-17-7-11-20(12-8-17)31(27,28)24-15-19(26)16-25(23-6-4-3-5-22(23)24)32(29,30)21-13-9-18(2)10-14-21/h3-14H,15-16H2,1-2H3 |
InChI-Schlüssel |
IRZZSZFIWQUIKK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(=O)CN(C3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)C |
Synonyme |
1,2,4,5-Tetrahydro-1,5-bis[(4-methylphenyl)sulfonyl]-3H-1,5-benzodiazepin-3-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















